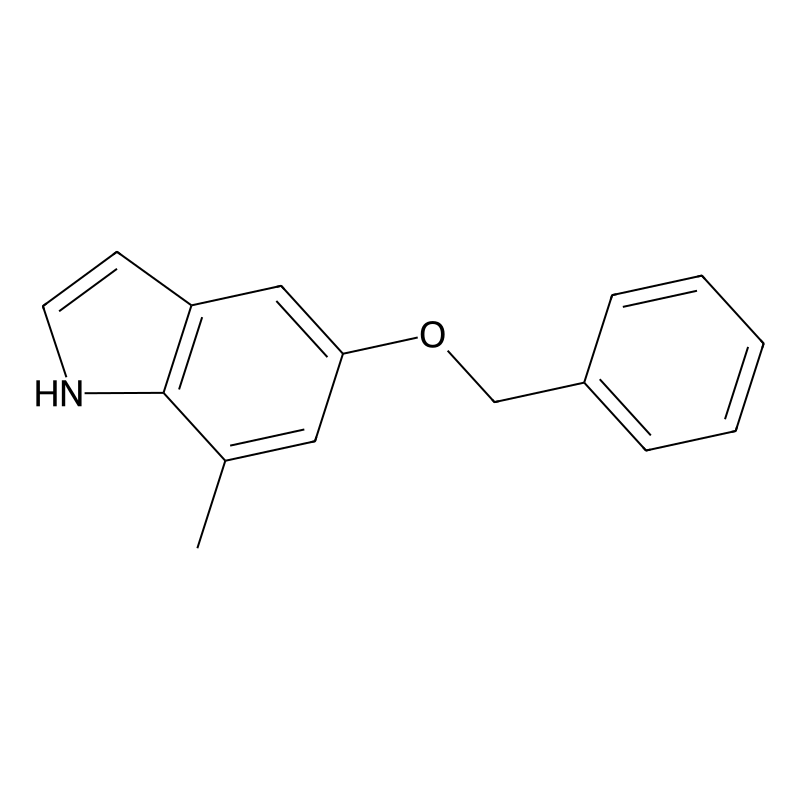

5-(Benzyloxy)-7-methyl-1H-indole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-(Benzyloxy)-7-methyl-1H-indole is a chemical compound with the molecular formula C16H15NO and a molecular weight of 237.30 g/mol. It features a unique structure characterized by a benzyloxy group attached to the 5-position and a methyl group at the 7-position of the indole ring. This compound is noted for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.

Organic Synthesis:

-(Benzyloxy)-7-methyl-1H-indole is a valuable intermediate in organic synthesis, particularly for the preparation of more complex indole derivatives. Its reactive sites, the benzyloxy group and the methyl group, allow for further functionalization through various chemical reactions. Studies have explored its use in the synthesis of:

- Heterocyclic compounds: 5-(Benzyloxy)-7-methyl-1H-indole has been employed as a building block for the synthesis of diverse heterocyclic structures, including pyrroles, pyrazoles, and thiazoles. These heterocycles hold potential applications in medicinal chemistry and materials science.

- Medicinal chemistry candidates: The molecule itself has also been investigated for its potential biological activities. Research suggests its possible role in modulating various biological processes, including neuronal signaling and inflammation [].

- Oxidation: The compound can undergo oxidation, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide, leading to the formation of benzoic acid derivatives.

- Reduction: Reduction reactions may occur on the indole ring or the benzyloxy group using reducing agents such as lithium aluminum hydride or sodium borohydride, yielding reduced indole derivatives.

- Electrophilic Substitution: The compound can also engage in electrophilic substitution reactions, particularly at the indole nitrogen or the aromatic ring. Halogens (e.g., bromine, chlorine) and nitrating agents can be used as reagents for these reactions.

The biological activity of 5-(Benzyloxy)-7-methyl-1H-indole has been studied with respect to its interaction with specific molecular targets. The presence of the benzyloxy group enhances its ability to bind to certain enzymes and receptors, potentially modulating their activity. This modulation can lead to various physiological effects, making it a candidate for further research in pharmacology.

The synthesis of 5-(Benzyloxy)-7-methyl-1H-indole can be achieved through several methods:

- Benzyl Bromide Reaction: One common method involves reacting 5-hydroxy-7-methyl-1H-indole with benzyl bromide in the presence of potassium carbonate as a base. This reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

- Industrial Production: For large-scale production, continuous flow reactors may be employed to optimize reaction conditions and enhance yield. Purification techniques like recrystallization and chromatography are used to achieve high purity levels .

5-(Benzyloxy)-7-methyl-1H-indole has several applications:

- Medicinal Chemistry: Due to its biological activity, this compound may serve as a lead structure for developing new pharmaceuticals targeting specific diseases.

- Organic Synthesis: Its unique structure allows it to function as an intermediate in synthesizing other complex organic molecules.

Studies on the interaction of 5-(Benzyloxy)-7-methyl-1H-indole with various proteins and enzymes have shown that it can inhibit or activate specific biological pathways. Detailed binding affinity studies are necessary to elucidate its mechanism of action fully. Understanding these interactions is crucial for determining its potential therapeutic uses.

Several compounds share structural similarities with 5-(Benzyloxy)-7-methyl-1H-indole:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| 5-Benzyloxyindole | Lacks the methyl group at the 7-position | No methyl group affects biological properties |

| 7-Methylindole | Lacks the benzyloxy group at the 5-position | No benzyloxy group alters reactivity |

| 5-Benzyloxy-1H-indole | Similar structure but lacks the methyl group at 7-position | Different chemical reactivity |

5-(Benzyloxy)-7-methyl-1H-indole is unique due to its combination of both the benzyloxy and methyl groups, which imparts distinct chemical and biological properties not found in its analogs .